molecular formula C22H22N4O3 B11991806 N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11991806
M. Wt: 390.4 g/mol
InChI Key: WJIOQAIVGWMTLU-YDZHTSKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-13(15-9-11-18(28-2)19(12-15)29-3)23-26-22(27)21-17-10-8-14-6-4-5-7-16(14)20(17)24-25-21/h4-7,9,11-12H,8,10H2,1-3H3,(H,24,25)(H,26,27)/b23-13+

InChI Key

WJIOQAIVGWMTLU-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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